molecular formula C18H16N4O2 B2928294 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one CAS No. 352544-57-1

5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one

Cat. No.: B2928294
CAS No.: 352544-57-1
M. Wt: 320.352
InChI Key: NSVHBZXYSNOPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” is a chemical compound . It is a type of quinazolinone, which is a class of organic compounds that are heterocyclic and contain a quinazoline core .


Synthesis Analysis

The synthesis of quinazolinone derivatives, including “this compound”, typically involves a four-step synthetic route . The process starts with the reaction of isatoic anhydride and different amines to produce various 2-aminobenzamides. These 2-aminobenzamides then react with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these compounds react with aromatic aldehydes or 2-formylbenzoic acid to form the final products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section. The key reactions include the formation of 2-aminobenzamides, their reaction with 2-nitrobenzaldehyde, the reduction of the nitro group, and the final reaction with aromatic aldehydes or 2-formylbenzoic acid .

Scientific Research Applications

Phthalazinoquinazolinones as p53 Activators in Cancer Therapy

Phthalazinoquinazolinones, chemically related to 5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one, have been identified as p53 activators, offering a promising approach for cancer therapy. Specifically, these compounds, through their interaction with p53, can induce cell cycle arrest, apoptotic response, and reorganization of Bak-Bcl-xl complexes in cancer cells, particularly in bladder cancer. The activation of p53 leads to increased mitochondrial phospho-p53, prompting apoptosis and potentially irreversible inhibition of cancer cell growth. This mechanism highlights the potential of phthalazinoquinazolinones in developing anticancer agents by restoring p53 function, a key pathway often inactivated in treatment-resistant cancers (Guo-Hai Zhang et al., 2017).

Novel Anticancer Quinazolinone and Benzamide Derivatives

Research on quinazolinone and benzamide derivatives, which include structures analogous to this compound, has led to the development of new anticancer agents. These compounds have been synthesized and shown to exhibit significant anti-proliferative activity against cancer cell lines, such as HePG-2 and MCF-7. The study underscores the potential of these derivatives in creating effective cancer treatments through their cytotoxic activities, with some compounds showing potency comparable to established chemotherapy drugs like doxorubicin (M. El-Hashash et al., 2018).

Intramolecular Hydroamination for Phthalazinoquinazolinone Derivatives

An efficient method for synthesizing phthalazinoquinazolinone derivatives, which includes compounds similar to this compound, involves a t-BuOK-catalyzed intramolecular hydroamination reaction. This process allows for the creation of a variety of quinazolinone substrates with high regio- and stereoselectivity, offering a practical approach to generating these compounds under mild conditions. The versatility and efficiency of this method provide a valuable tool for further exploration and application of phthalazinoquinazolinones in medicinal chemistry (Ziyi Zhang et al., 2023).

Future Directions

The future directions for research on “5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by quinazolinones and their derivatives, there is potential for the development of new therapeutic agents .

Properties

IUPAC Name

5-(3-hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-11-5-10-19-16-12-6-1-2-7-13(12)17-20-15-9-4-3-8-14(15)18(24)22(17)21-16/h1-4,6-9,23H,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVHBZXYSNOPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.